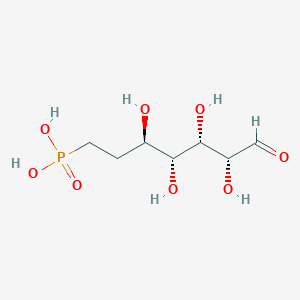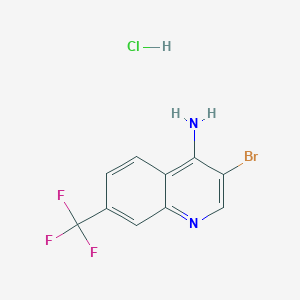
3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride is a chemical compound with the molecular formula C10H6BrF3N2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 7-(trifluoromethyl)quinolin-4-amine, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
科学研究应用
3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly kinase inhibitors and other bioactive molecules.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .
相似化合物的比较
Similar Compounds
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
3-(Trifluoromethyl)quinolin-4-amine: Lacks the bromine substituent, affecting its reactivity and applications.
Uniqueness
3-Bromo-7-(trifluoromethyl)quinolin-4-amine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups. These substituents confer distinct electronic and steric properties, enhancing its utility in various chemical reactions and applications .
属性
分子式 |
C10H7BrClF3N2 |
|---|---|
分子量 |
327.53 g/mol |
IUPAC 名称 |
3-bromo-7-(trifluoromethyl)quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H6BrF3N2.ClH/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15;/h1-4H,(H2,15,16);1H |
InChI 键 |
GVDHPSIODYDSDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


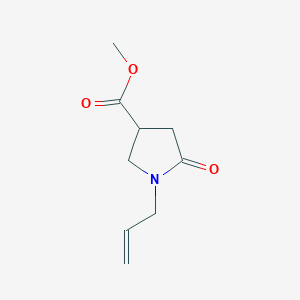

![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
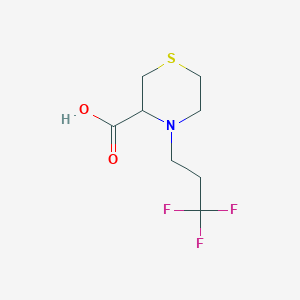
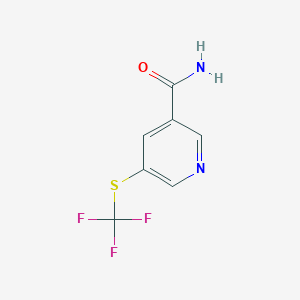
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
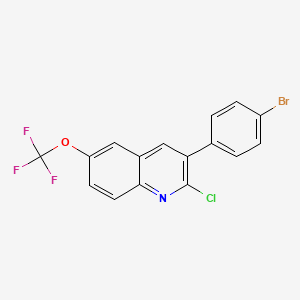
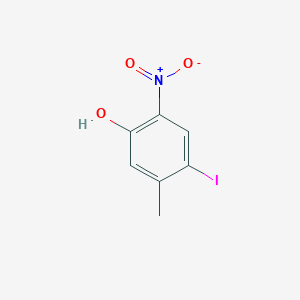
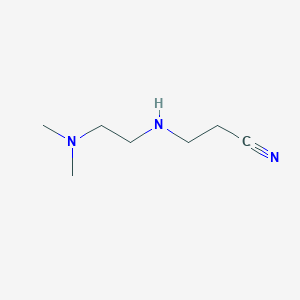
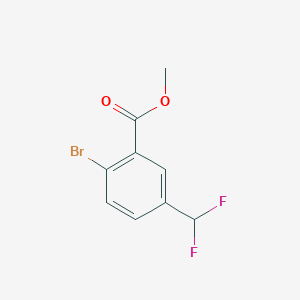
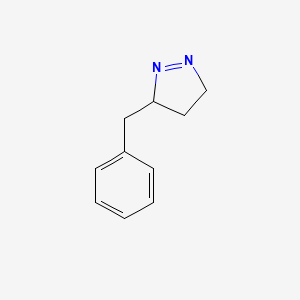
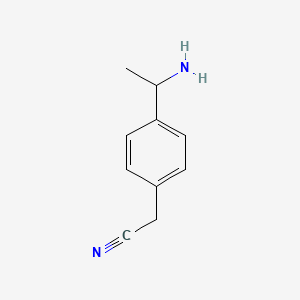
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
